An In-Depth Technical Guide to Boc-Aminooxy-PEG4-Tos: A Versatile Linker for Advanced Bioconjugation
An In-Depth Technical Guide to Boc-Aminooxy-PEG4-Tos: A Versatile Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Aminooxy-PEG4-Tos is a heterobifunctional chemical linker integral to the fields of bioconjugation and drug development. Its unique architecture, featuring a Boc-protected aminooxy group and a terminal tosylate, bridged by a hydrophilic tetraethylene glycol (PEG4) spacer, offers a versatile platform for the sequential and controlled conjugation of biomolecules. This guide provides a comprehensive overview of its chemical properties, primary applications—most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs)—and detailed experimental protocols for its use.
Introduction to Boc-Aminooxy-PEG4-Tos
Boc-Aminooxy-PEG4-Tos, with the chemical name tert-butyl N-{2-[2-(2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}carbamate, is a valuable tool in chemical biology and medicinal chemistry.[1] Its structure is designed for modularity, enabling a two-step conjugation strategy. The tosyl group serves as an excellent leaving group for nucleophilic substitution, while the Boc-protected aminooxy group, after deprotection, readily reacts with aldehydes and ketones to form stable oxime ethers. The PEG4 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.
Chemical Properties
A summary of the key chemical properties of Boc-Aminooxy-PEG4-Tos is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1807539-01-0 | [1][2] |
| Molecular Formula | C20H33NO9S | [1] |
| Molecular Weight | 463.54 g/mol | [1][2] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMF, DMSO |
Primary Use: Synthesis of Proteolysis Targeting Chimeras (PROTACs)
The primary application of Boc-Aminooxy-PEG4-Tos is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] A PROTAC molecule generally consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them.
Boc-Aminooxy-PEG4-Tos is an ideal candidate for the linker component. Its bifunctional nature allows for the sequential attachment of the target protein ligand and the E3 ligase ligand. For example, the tosyl group can be displaced by a nucleophilic group (such as a phenol (B47542) or an amine) on one of the ligands. Following this, the Boc-protecting group can be removed from the aminooxy moiety, which is then available to react with an aldehyde or ketone on the second ligand to complete the PROTAC synthesis.
The Role of the Linker in PROTACs
The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and composition influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG linkers, such as the one in Boc-Aminooxy-PEG4-Tos, are commonly used due to their ability to improve solubility and pharmacokinetic properties.
Experimental Protocols
The following sections provide detailed, exemplary protocols for the use of Boc-Aminooxy-PEG4-Tos in the synthesis of a generic PROTAC.
Step 1: Nucleophilic Substitution of the Tosyl Group
This step involves the reaction of the tosyl group of Boc-Aminooxy-PEG4-Tos with a nucleophilic handle on the first ligand (Ligand 1), which could be a ligand for either the target protein or the E3 ligase. Phenols are common nucleophiles in this context.
Materials:
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Boc-Aminooxy-PEG4-Tos
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Ligand 1 (containing a phenolic hydroxyl group)
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Potassium carbonate (K2CO3)
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Anhydrous N,N-Dimethylformamide (DMF)
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Argon or Nitrogen atmosphere
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Reaction vessel
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Stirring apparatus
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Temperature control system
Procedure:
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To a solution of Ligand 1 (1.0 eq) in anhydrous DMF, add K2CO3 (3.0 eq).
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Stir the mixture at room temperature for 10 minutes under an inert atmosphere.
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Add a solution of Boc-Aminooxy-PEG4-Tos (1.2 eq) in anhydrous DMF to the reaction mixture.
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Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the intermediate, Boc-Aminooxy-PEG4-Ligand 1.
Step 2: Deprotection of the Boc-Aminooxy Group
The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to liberate the aminooxy functionality.
Materials:
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Boc-Aminooxy-PEG4-Ligand 1
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Reaction vessel
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Stirring apparatus
Procedure:
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Dissolve Boc-Aminooxy-PEG4-Ligand 1 (1.0 eq) in DCM.
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Add TFA (10-20% v/v) to the solution.
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Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
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Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting product is Aminooxy-PEG4-Ligand 1, often as a TFA salt.
Step 3: Oxime Ligation with the Second Ligand
The final step is the formation of a stable oxime bond between the deprotected aminooxy group and a carbonyl (aldehyde or ketone) group on the second ligand (Ligand 2).
Materials:
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Aminooxy-PEG4-Ligand 1
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Ligand 2 (containing an aldehyde or ketone group)
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Anhydrous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5) or an organic solvent like ethanol (B145695) or DMF.
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Reaction vessel
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Stirring apparatus
Procedure:
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Dissolve Aminooxy-PEG4-Ligand 1 (1.0 eq) and Ligand 2 (1.0-1.2 eq) in the chosen solvent.
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Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.
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Upon completion, the reaction mixture can be purified directly by preparative HPLC to yield the final PROTAC molecule.
Visualizing the Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for PROTAC synthesis using Boc-Aminooxy-PEG4-Tos and the general mechanism of action of a PROTAC.
Caption: Synthetic workflow for a PROTAC using Boc-Aminooxy-PEG4-Tos.
Caption: Mechanism of action for a PROTAC.
Conclusion
Boc-Aminooxy-PEG4-Tos is a highly valuable and versatile linker for the synthesis of complex bioconjugates. Its well-defined reactivity and the beneficial properties of the PEG spacer make it particularly suitable for the development of PROTACs, a promising new class of therapeutics. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to incorporate this powerful tool into their drug discovery and development programs.
